5-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a thiadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as phosphorus oxychloride, dioxane, and acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, methylhydrazine, phenylhydrazine, and morpholine . The reaction conditions often involve the use of solvents such as dioxane and the application of heat to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate can yield pyrazoline derivatives, while the reaction with morpholine can produce N-substituted pyrazoline derivatives .
Scientific Research Applications
5-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anti-inflammatory and antimicrobial properties.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide include:
Uniqueness
What sets this compound apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16ClN3O3S |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
5-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O3S/c1-10-8-16-14(9-15(10)21)11(2)17(27-16)19(25)23-20-22-18(24-28-20)12-4-6-13(26-3)7-5-12/h4-9H,1-3H3,(H,22,23,24,25) |
InChI Key |
KFSCDRXSQCWLFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=NC(=NS3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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